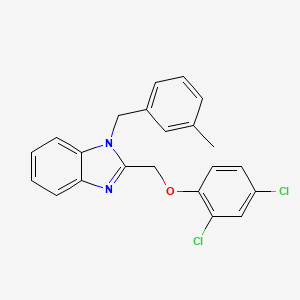![molecular formula C23H33NO4 B11499799 Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-propylamino-](/img/structure/B11499799.png)
Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-propylamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the diethoxyphenylacetyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Cyclohexene ring formation: The diethoxyphenylacetyl intermediate is then reacted with a cyclohexanone derivative in the presence of a base to form the cyclohexene ring.
Introduction of the propylamino group: The final step involves the reaction of the cyclohexene intermediate with propylamine under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
類似化合物との比較
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one can be compared with other similar compounds, such as:
2-[(3,4-diethoxyphenyl)acetyl]-3-(methylamino)cyclohex-2-en-1-one: This compound has a similar structure but with a methylamino group instead of a propylamino group.
Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate: This compound has a different substitution pattern on the cyclohexene ring but shares some structural similarities.
The uniqueness of 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H33NO4 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-5,5-dimethyl-3-propyliminocyclohexan-1-one |
InChI |
InChI=1S/C23H33NO4/c1-6-11-24-17-14-23(4,5)15-19(26)22(17)18(25)12-16-9-10-20(27-7-2)21(13-16)28-8-3/h9-10,13,25H,6-8,11-12,14-15H2,1-5H3/b22-18-,24-17? |
InChIキー |
MEKDKFCEDQJAIM-NPBRUQTCSA-N |
異性体SMILES |
CCCN=C\1CC(CC(=O)/C1=C(/CC2=CC(=C(C=C2)OCC)OCC)\O)(C)C |
正規SMILES |
CCCN=C1CC(CC(=O)C1=C(CC2=CC(=C(C=C2)OCC)OCC)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11499725.png)
![6-methoxy-1-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B11499731.png)
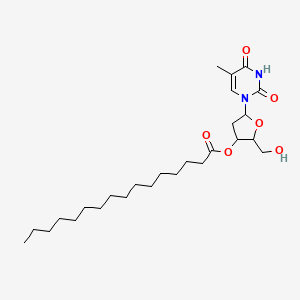
![(Cyclohexyl)(8-methyl-1,2,3a,4,5,6-hexahydropyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B11499750.png)
![4-chloro-N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11499751.png)
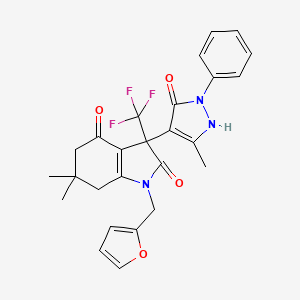
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate](/img/structure/B11499768.png)
![3-[4-(morpholin-4-yl)-6-(propylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11499775.png)
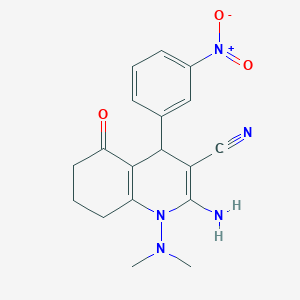
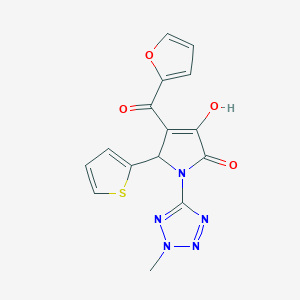
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B11499801.png)
![ethyl 4-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoate](/img/structure/B11499813.png)
![3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid](/img/structure/B11499814.png)
